Product packaging for Boc-Asp(OMe)-fluoromethyl ketone(Cat. No.:CAS No. 187389-53-3)

Boc-Asp(OMe)-fluoromethyl ketone

Cat. No.: B149714
CAS No.: 187389-53-3
M. Wt: 263.26 g/mol
InChI Key: MXOOUCRHWJYCAL-ZETCQYMHSA-N
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Description

Overview of Caspase Inhibitors in Biochemical and Cellular Studies

Caspases, a family of cysteine proteases, are central players in the execution of apoptosis, or programmed cell death, a fundamental process for tissue development, immune system function, and the removal of damaged cells. scbt.comnih.gov These enzymes act by cleaving specific cellular proteins, leading to the systematic disassembly of the cell. scbt.com Caspase inhibitors are indispensable tools for researchers studying these pathways. scbt.comnih.gov By blocking the activity of caspases, scientists can modulate or prevent apoptosis, allowing for a detailed examination of the signaling cascades that govern cell fate. scbt.com

The use of caspase inhibitors enables the dissection of molecular mechanisms involved in cellular responses to various stimuli, including stress and DNA damage. scbt.com These inhibitors are crucial for understanding how dysregulation of apoptosis contributes to a range of diseases. scbt.com The ability to selectively target specific caspases helps researchers to pinpoint the precise roles of individual enzymes in these complex biological processes. scbt.com Caspase inhibitors can be of viral, cellular, or synthetic origin and are essential for both research and potentially as therapeutic agents. nih.gov Beyond apoptosis, caspases are also involved in other cellular processes like inflammation and cell differentiation, and their inhibitors are vital for studying these functions as well. scbt.com

Historical Context of Fluoromethyl Ketones as Protease Inhibitors

Peptidyl fluoromethyl ketones (PFMKs) have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery due to their utility as inhibitors of hydrolytic enzymes. nih.govresearchgate.net The development of PFMKs has been a focus of growing interest for several decades. nih.govresearchgate.net While the concept of PFMKs as effective serine protease inhibitors was postulated in the late 1960s, the first successful syntheses were independently reported in the mid-1980s. rsc.org

The key feature of PFMKs is the incorporation of one or more fluorine atoms adjacent to a C-terminal ketone group. nih.govresearchgate.net This structural modification significantly alters the compound's physicochemical properties, notably increasing the reactivity of the carbonyl group towards nucleophiles. nih.govresearchgate.net This enhanced reactivity makes them potent and selective inhibitors of serine and cysteine proteases. nih.govresearchgate.netencyclopedia.pub PFMKs are designed with a peptide backbone that can be modified to mimic the substrate sequence of a specific protease, allowing for targeted inhibition. rsc.org This makes them excellent tools for studying the activity of proteases and their roles in various diseases. nih.govresearchgate.netencyclopedia.pub Compared to their chloromethyl ketone (CMK) counterparts, fluoromethyl ketones generally exhibit lower reactivity towards other nucleophiles, a favorable characteristic that has contributed to their wider use in research since their first report in 1985. mdpi.com

Significance of Boc-Asp(OMe)-fluoromethyl ketone as a Research Tool

This compound, also known as Boc-Asp(OMe)-FMK, is a well-established, broad-spectrum or pan-caspase inhibitor. nih.govmedchemexpress.comtargetmol.comtargetmol.cn Its design as a methyl ester enhances its permeability across cell membranes, facilitating its use in cellular studies. sigmaaldrich.com This compound has been instrumental in a variety of research applications aimed at understanding the role of caspases in cellular processes.

Extensive research has utilized Boc-Asp(OMe)-FMK to investigate its effects on apoptosis and other forms of cell death. For instance, it has been shown to inhibit Fas-mediated phagocytosis and oxidative rupture. medchemexpress.commedchemexpress.comcaltagmedsystems.co.uk In studies on neutrophils, it was demonstrated to inhibit TNFα-stimulated apoptosis with an IC₅₀ value of 39 μM. nih.govselleckchem.com Research on WEHI 231 cells showed that this inhibitor completely blocks TGF-β-induced apoptosis and the cleavage of αII-spectrin. nih.gov In the context of neuroscience research, Boc-Asp(OMe)-FMK has been studied for its neuroprotective effects, where it has been shown to delay, but not prevent, neuron death in models of traumatic brain injury by reducing the activity of caspase-3 and inhibiting the proteolysis of caspase-2. nih.gov Furthermore, it has been used as a component of transplantation medium for human embryonic stem cell-derived cells in animal models. sigmaaldrich.com

The table below summarizes some of the key research findings associated with this compound.

Research AreaModel SystemKey FindingReference(s)
ApoptosisNeutrophilsInhibits TNFα-stimulated apoptosis with an IC₅₀ of 39 μM. nih.govselleckchem.com
ApoptosisWEHI 231 cellsCompletely blocks TGF-β-induced apoptosis and αII-spectrin cleavage. nih.gov
NeuroprotectionRat model of traumatic brain injuryDelays neuron death by reducing caspase-3 activity and inhibiting caspase-2 proteolysis. nih.gov
Cell BiologyPolymorphonuclear leukocytesPrevents Fas-induced and spontaneous apoptosis. medchemexpress.com
Cell TransplantationMouse modelUsed as a component of transplantation medium for human embryonic stem cell-derived MGE cells. sigmaaldrich.com

Below are the chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈FNO₅ sigmaaldrich.comcaltagmedsystems.co.uknih.gov
Molecular Weight 263.26 g/mol sigmaaldrich.com
CAS Number 187389-53-3 sigmaaldrich.comcaltagmedsystems.co.uk
Form Solid sigmaaldrich.com
Solubility Soluble in DMF sigmaaldrich.com
Storage Temperature −20°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18FNO5 B149714 Boc-Asp(OMe)-fluoromethyl ketone CAS No. 187389-53-3

Properties

IUPAC Name

methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOOUCRHWJYCAL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187389-53-3
Record name Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187389-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action and Biochemical Profile

Boc-Asp(OMe)-fluoromethyl ketone, also known as Boc-D-FMK, is recognized as a cell-permeable and irreversible pan-caspase inhibitor. caymanchem.comadipogen.comcaltagmedsystems.co.uk Its inhibitory function is pivotal in the study of apoptosis, or programmed cell death.

Irreversible Caspase Inhibition by Covalent Adduction

The fluoromethyl ketone (FMK) moiety of the compound is crucial for its function as an irreversible inhibitor. sigmaaldrich.com This group forms a covalent bond with the cysteine residue in the active site of caspases, effectively deactivating the enzyme. sigmaaldrich.com Specifically, the FMK group covalently bonds to the thiol (-SH) group of the cysteine residue. sigmaaldrich.com This stable thioether linkage results in the irreversible inhibition of the caspase. mdpi.com

Interaction with Cysteine Residues of Target Proteases

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. aatbio.com They recognize and cleave their substrates after an aspartic acid residue. aatbio.com The peptide portion of Boc-Asp(OMe)-FMK mimics the caspase cleavage sequence, allowing it to fit into the active site of the enzyme. nih.gov This targeted interaction ensures that the inhibitor specifically acts on cysteine proteases like caspases. nih.gov

Substrate Specificity and Pan-Caspase Inhibition Characteristics

While Boc-Asp(OMe)-FMK is considered a broad-spectrum or pan-caspase inhibitor, its activity is not uniform across all caspase isoforms.

Broad-Spectrum Caspase Inhibitory Profile

Boc-Asp(OMe)-FMK is widely used as a broad-spectrum caspase inhibitor, capable of inhibiting multiple caspases. medchemexpress.comcaltagmedsystems.co.ukinvivochem.cntargetmol.cnmedchemexpress.com This broad activity makes it a valuable tool for studying the general role of caspases in apoptosis. medchemexpress.commpbio.com It has been shown to inhibit apoptosis induced by a variety of stimuli. scientificlabs.com For instance, it inhibits TNF-α-stimulated apoptosis in neutrophils with an IC50 value of 39 µM. caymanchem.comnih.govselleckchem.com Beyond caspases, it can also inhibit other cysteine proteases such as cathepsins H and L. caymanchem.comadipogen.comcaltagmedsystems.co.uk

Differential Inhibition of Specific Caspase Isoforms

Despite its broad-spectrum nature, Boc-Asp(OMe)-FMK exhibits differential inhibition of specific caspase isoforms. It is reported to be a poor inhibitor of caspases-2, -5, -6, and -10. scientificlabs.comsigmaaldrich.com Research has highlighted that in certain cellular contexts, this inhibitor shows a preference for inhibiting specific apoptotic pathways. For example, in genistein-induced apoptosis of p815 mastocytoma cells, BocD-fmk, but not another broad-spectrum inhibitor zVAD-fmk, was able to prevent the reduction of 14-3-3 protein levels and the subsequent release of the pro-apoptotic protein Bad. dsmc.or.krnih.gov This differential efficacy was attributed to its ability to inhibit caspase-6. dsmc.or.krnih.gov

Intracellular Activation and Cell Permeability

A key feature of this compound is its cell permeability, which is essential for its use in in vitro and in vivo studies. adipogen.comcaltagmedsystems.co.uk The compound is designed with a methyl ester group to enhance its ability to cross cell membranes. caymanchem.comadipogen.comcaltagmedsystems.co.uksigmaaldrich.com Once inside the cell, the methyl ester is removed by cytoplasmic esterases, which hydrolyze the methyl group to generate the biologically active form of the inhibitor. caymanchem.comadipogen.comcaltagmedsystems.co.uksigmaaldrich.com For in vitro studies that lack cellular esterases, it is necessary to include an esterase in the reaction mixture to activate the molecule. sigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Alternate Names Boc-D-FMK, BAF, Boc-D(OMe)-FMK caymanchem.comscbt.com
Molecular Formula C11H18FNO5 caymanchem.comscbt.comsigmaaldrich.com
Molecular Weight 263.26 g/mol scbt.comsigmaaldrich.com
Appearance White to off-white powder/solid adipogen.combiomol.com
Solubility Soluble in DMSO, DMF, and ethanol adipogen.combiomol.com
Purity ≥90% (TLC), >98% caltagmedsystems.co.ukscientificlabs.com
Storage Store at -20°C caltagmedsystems.co.uksigmaaldrich.com

Enhancement of Cell Membrane Permeability by Methylation

A critical feature of this compound is its engineered ability to readily cross the cell membrane, a barrier that is typically impermeable to charged molecules like free peptides. This enhanced permeability is achieved through the methylation of the side chain carboxyl group of the aspartic acid residue, converting it into a methyl ester. nih.govsigmaaldrich.com This modification is a classic example of a prodrug strategy, where a biologically active compound is temporarily modified to improve its pharmacokinetic properties, such as absorption and distribution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H18FNO5 nih.govscbt.com
Molecular Weight 263.26 g/mol nih.gov
Form Solid sigmaaldrich.com
Solubility Soluble in DMF sigmaaldrich.com

Endogenous Esterase Hydrolysis for Active Form Generation

Once inside the cell, this compound must be converted into its biologically active form to effectively inhibit caspases. This activation step is accomplished through the enzymatic hydrolysis of the methyl ester by a class of enzymes known as endogenous esterases. sigmaaldrich.com These enzymes are ubiquitously present in the cytoplasm of mammalian cells and are responsible for the cleavage of various ester-containing molecules.

The hydrolysis reaction removes the methyl group from the aspartic acid side chain, regenerating the free carboxylic acid. sigmaaldrich.com This unmasking of the carboxylate group is crucial for the inhibitor's function, as the negatively charged carboxylate is a key recognition element for binding to the active site of caspases. nih.gov The active site of caspases contains a specific pocket that accommodates the aspartic acid side chain of its substrates and inhibitors, and the charge of the carboxylate group plays a critical role in the proper orientation and binding affinity of the inhibitor.

The fluoromethyl ketone (FMK) group then acts as an irreversible covalent modifier. The ketone carbonyl is attacked by the active site cysteine residue of the caspase, forming a stable thiohemiketal adduct. This covalent bond permanently inactivates the enzyme, effectively blocking its proteolytic activity and the downstream events of apoptosis. sigmaaldrich.com

Table 2: Research Findings on the Action of this compound

FindingExperimental ContextReference
Prevents Fas-induced and spontaneous apoptosis100 μM for 30 minutes in Polymorphonuclear leukocytes medchemexpress.com
Significantly increases LDH release20 μM for 5 hours in J774.1/JA-4 cells medchemexpress.com
Inhibits TNFα-stimulated apoptosisIC50 value of 39 μM in neutrophils nih.gov
Delays neuron death via a mechanism involving CaspasesIn vivo tests on rat models of traumatic brain injury nih.gov
Reduces the activity of the executioner Casp-3In vivo tests on rat models of traumatic brain injury nih.gov
Inhibits the initiator Casp-2 proteolysisIn vivo tests on rat models of traumatic brain injury nih.gov
Blocks TGF-β-induced apoptosisIn WEHI 231 cells nih.gov

Biological Activities and Cellular Effects

Modulation of Apoptosis Pathways

Boc-Asp(OMe)-fluoromethyl ketone is widely recognized as a broad-spectrum, cell-permeable, and irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. mpbio.comadipogen.comcaymanchem.com Its ability to interfere with this critical pathway has been demonstrated across a variety of experimental models and stimuli.

Suppression of Apoptosis Induced by Diverse Stimuli

The inhibitory action of this compound on apoptosis is not limited to a single pathway but extends to cell death triggered by a wide array of inducers. Research has documented its efficacy in preventing apoptosis in various cell types subjected to different pro-apoptotic signals. For instance, it has been shown to block apoptosis in hepatocytes following bile duct ligation and in renal endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α). caymanchem.com Furthermore, it inhibits the pro-apoptotic effects of TNF-α in neutrophils, with a reported half-maximal inhibitory concentration (IC50) of 39 µM. caymanchem.comselleckchem.comglpbio.com Studies have also demonstrated its capacity to prevent apoptosis in erythroid progenitors deprived of erythropoietin and in cerebellar granule neurons following potassium (K+) deprivation. adipogen.comcaymanchem.com In polymorphonuclear leukocytes, this compound has been observed to prevent both spontaneous and Fas-induced apoptosis. medchemexpress.com

Cell TypeApoptotic StimulusObserved Effect of this compound
Polymorphonuclear leukocytesSpontaneous / Fas-induced (CH-11)Prevention of apoptosis medchemexpress.com
HepatocytesBile duct ligationAttenuation of apoptosis caymanchem.comglpbio.com
Renal Endothelial CellsTumor Necrosis Factor-alpha (TNF-α)Inhibition of apoptosis caymanchem.com
NeutrophilsTumor Necrosis Factor-alpha (TNF-α)Inhibition of pro-apoptotic effect (IC50 = 39 µM) caymanchem.comselleckchem.comglpbio.com
Erythroid ProgenitorsErythropoietin deprivationBlocks apoptosis adipogen.comcaymanchem.com
Cerebellar Granule NeuronsK+ deprivationBlocks apoptosis adipogen.com

Inhibition of Fas-Mediated Phagocytosis and Oxidative Rupture

Beyond its direct role in halting the apoptotic cascade, this compound also influences related cellular events. Notably, it has been identified as an inhibitor of Fas-mediated phagocytosis and oxidative rupture. medchemexpress.commedchemexpress.comnih.gov This activity has been particularly studied in neutrophils, where the Fas receptor (also known as CD95 or APO-1) is a key initiator of apoptosis. By blocking the downstream signaling of Fas, this compound can prevent the engulfment of apoptotic bodies and the associated release of reactive oxygen species.

Effects on Lactate (B86563) Dehydrogenase (LDH) Release as a Marker of Cell Death

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the extracellular space upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. nih.govnih.gov Consequently, measuring LDH levels in cell culture supernatants is a common method to quantify cell death. The effect of this compound on LDH release appears to be context-dependent. In a study involving human fetal membrane chorion cells infected with the influenza virus, the compound inhibited the virus-induced LDH leakage, which was associated with the suppression of apoptosis. nih.gov Conversely, in a study using J774.1/JA-4 macrophage-like cells, treatment with this compound was reported to significantly increase LDH release. medchemexpress.com This suggests that while it can prevent LDH release by blocking apoptosis in some cell types, it may promote membrane instability and subsequent LDH release in others, potentially by shunting the cell death pathway towards necrosis.

Cell LineConditionEffect of this compound on LDH Release
Human fetal membrane chorion cellsInfluenza virus infectionInhibition of LDH leakage nih.gov
J774.1/JA-4 cellsBasal conditionsSignificant increase in LDH release medchemexpress.com

Context-Dependent Effects on Cell Death Mechanisms (e.g., in relation to necroptosis, caspase-independent cell death)

While this compound is a potent inhibitor of caspase-dependent apoptosis, its impact on cell fate is complex and can be influenced by the cellular context. In certain situations, the inhibition of caspases does not lead to cell survival but rather to a switch in the mode of cell death. Research has shown that pan-caspase inhibitors, such as zVAD-fmk (a compound with a similar mechanism of action), can induce necroptosis, a form of programmed necrosis, in specific cell types, particularly macrophages. nih.govresearchgate.net This process is often dependent on the activation of receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL). For example, in classically activated macrophages, pan-caspase inhibitors have been found to induce necroptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of MLKL and p38 mitogen-activated protein kinase. nih.gov Therefore, the ultimate outcome of treatment with this compound can be contingent on the expression and activity of key proteins in both apoptotic and necroptotic pathways within a given cell.

Impact on Other Cellular Processes

The influence of this compound extends to other cellular functions, although its effects are highly specific.

Absence of Effect on IL-8 Chemotactic Activity

Interleukin-8 (IL-8), also known as CXCL8, is a potent chemokine that plays a crucial role in the recruitment of neutrophils and other immune cells to sites of inflammation. Despite its profound effects on apoptosis and related processes in neutrophils, this compound has been shown to not affect the chemotactic activity of IL-8. medchemexpress.commedchemexpress.comnih.gov This indicates that the signaling pathways governing neutrophil migration in response to IL-8 are distinct from the caspase-dependent pathways that are targeted by this compound.

Influence on Cell Proliferation and Morphology in Specific Cell Lines

This compound, a cell-permeable, broad-spectrum caspase inhibitor, has been demonstrated to exert significant effects on cell survival and morphology across a variety of cell lines by inhibiting apoptotic pathways. nih.govcaymanchem.comsigmaaldrich.com Research has shown that its primary mechanism involves preventing the activation of caspases, key enzymes in the apoptotic cascade. sigmaaldrich.com Once inside the cell, endogenous esterases hydrolyze the methyl ester group, activating the inhibitor. caymanchem.comsigmaaldrich.com

In WEHI 231 murine B lymphoma cells, this compound completely blocks apoptosis induced by Transforming Growth Factor-beta (TGF-β), thereby maintaining cellular viability. nih.gov It also prevents the cleavage of αII-spectrin, a substrate for caspase-3, indicating that it can discriminate between different apoptotic pathways. nih.gov

Studies on immune cells have also highlighted its anti-apoptotic functions. In human polymorphonuclear leukocytes (neutrophils), the compound prevents both spontaneous and Fas-induced apoptosis. medchemexpress.com Similarly, it inhibits Tumor Necrosis Factor-alpha (TNF-α)-stimulated apoptosis in neutrophils with a reported half-maximal inhibitory concentration (IC₅₀) of 39 μM. nih.govcaymanchem.commdpi.com This inhibition of apoptosis extends to other cell types, including renal endothelial cells stimulated with TNF-α and hepatocytes following bile duct ligation. caymanchem.com

Further research in p815 mastocytoma cells revealed that this compound prevents genistein-induced apoptosis. nih.govdsmc.or.kr Its action in this cell line is linked to its ability to prevent the reduction of the 14-3-3 protein level and the subsequent release and truncation of the pro-apoptotic protein Bad. nih.govdsmc.or.kr It has also been utilized in studies involving chorion cells to investigate its effects on apoptosis and lactate dehydrogenase (LDH) leakage. sigmaaldrich.com

Beyond its role in inhibiting apoptosis in cancer cell lines and immune cells, the compound has shown neuroprotective effects. It enhances the survival of spinal motoneurons in neonatal rats following injury and prevents neuronal death in vitro. nih.govmdpi.com

Table 1: Effects of this compound on Various Cell Lines

Cell Line Stimulus Observed Effect Reference
WEHI 231 (Murine B Lymphoma) TGF-β Blocks apoptosis, maintains cell viability. nih.gov
Human Polymorphonuclear Leukocytes (Neutrophils) Spontaneous / Fas-induced Prevents apoptosis. medchemexpress.com
Human Polymorphonuclear Leukocytes (Neutrophils) TNF-α Inhibits apoptosis (IC₅₀ = 39 μM). nih.govcaymanchem.commdpi.com
p815 Mastocytoma Cells Genistein Prevents apoptosis by inhibiting the 14-3-3/Bad pathway. nih.govdsmc.or.kr
Rat Hepatocytes Bile Duct Ligation Blocks apoptosis. caymanchem.com
Renal Endothelial Cells TNF-α Blocks apoptosis. caymanchem.com
Neonatal Rat Spinal Motoneurons Root Avulsion Enhances survival. nih.govmdpi.com
Chorion Cells Not Specified Used to study effects on apoptosis and LDH leakage. sigmaaldrich.com

Modulation of Hypoxia-Induced Cellular Responses

This compound has demonstrated significant neuroprotective capabilities in the context of hypoxia-induced cellular damage. nih.govmdpi.com In a rat model of neonatal hypoxia-ischemia, both systemic and local administration of the compound conferred neuroprotection. nih.govmdpi.com This protective effect is attributed to its function as a pan-caspase inhibitor, which interferes with the apoptotic signaling cascades triggered by hypoxic conditions. nih.govmdpi.com By inhibiting caspase activity, the compound can delay the onset of neuronal death. mdpi.com Specifically, its administration has been shown to reduce the activity of the executioner caspase-3 and inhibit the proteolysis of the initiator caspase-2. mdpi.com

Interaction with Non-Caspase Proteases and Related Enzymes

While this compound is primarily characterized as a broad-spectrum caspase inhibitor, its fluoromethyl ketone (FMK) pharmacophore allows for interaction with other cysteine proteases beyond the caspase family. caymanchem.commedchemexpress.com This suggests that some of its biological effects may be mediated through the inhibition of non-caspase enzymes. caymanchem.com

It has been reported that this compound can inhibit the activity of cathepsin H and cathepsin L, which are lysosomal cysteine proteases. caymanchem.com The ability of peptidyl fluoromethyl ketones to form stable hydrated forms allows them to mimic the transition state of substrate hydrolysis, which can lead to the reversible competitive inhibition of other hydrolytic enzymes, such as aspartic proteases. nih.gov

Although it is a pan-caspase inhibitor, its efficacy varies among the different caspase enzymes. Some reports indicate that it poorly inhibits caspase-2, caspase-5, caspase-6, and caspase-10. sigmaaldrich.com However, other studies provide a more nuanced view, particularly regarding caspase-6. In a study on p815 mastocytoma cells, this compound, in contrast to another pan-caspase inhibitor, z-VAD-fmk, was effective at inhibiting caspase-6 activity related to the 14-3-3/Bad signaling pathway. nih.govdsmc.or.kr This suggests that its inhibitory profile can be cell-type and pathway-specific.

Table 2: Interaction Profile of this compound with Proteases

Enzyme Family Specific Enzyme Type of Interaction Reference
Caspases Pan-Caspase Broad-spectrum, irreversible inhibition. caymanchem.comsigmaaldrich.commedchemexpress.com
Caspase-2 Poor inhibition reported. sigmaaldrich.com
Caspase-3 Inhibition of activity. mdpi.com
Caspase-5 Poor inhibition reported. sigmaaldrich.com
Caspase-6 Poor inhibition reported in some contexts, but effective inhibition in others (p815 cells). nih.govdsmc.or.krsigmaaldrich.com
Caspase-10 Poor inhibition reported. sigmaaldrich.com
Non-Caspase Cysteine Proteases Cathepsin H Inhibition. caymanchem.com
Cathepsin L Inhibition. caymanchem.com
Other Hydrolytic Enzymes Aspartic Proteases Potential for reversible, competitive inhibition. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Transforming Growth Factor-beta (TGF-β)
αII-spectrin
Tumor Necrosis Factor-alpha (TNF-α)
Genistein
14-3-3 protein
Bad (Bcl-2-associated death promoter)
Lactate dehydrogenase (LDH)

Applications in Disease Models and Therapeutic Research

Neuroprotection Studies

The role of caspases in neuronal cell death has made Boc-Asp(OMe)-fluoromethyl ketone a valuable agent in neuroprotection research, particularly in models of ischemia and traumatic brain injury.

This compound has demonstrated neuroprotective effects in various experimental models. In a rat model of neonatal hypoxia-ischemia, its administration showed a protective effect on neurons. nih.gov Further studies in models of traumatic brain injury (TBI) in rats revealed that the compound reduces acute cell death. nih.gov Specifically, treatment with this compound after TBI was found to decrease caspase-3-like activity, reduce tissue damage, and attenuate the release of cytochrome c in the cerebral cortex within 24 hours. nih.gov Research has also shown that it can enhance the survival of spinal motoneurons in neonatal rats following certain types of nerve injury. nih.gov However, in the context of TBI, evidence suggests that while the compound can delay neuronal death, it may not offer permanent protection. nih.gov In a rat model of myocardial ischemia and reperfusion, this compound was found to be cardioprotective only when administered before the onset of the ischemic event. nih.gov

The neuroprotective mechanisms of this compound are intrinsically linked to its function as a caspase inhibitor. nih.gov A key aspect of its action is the modulation of the mitochondrial apoptotic pathway. nih.gov Research in TBI models has shown that the compound attenuates the mitochondrial release of cytochrome c, a critical step in the activation of the intrinsic apoptotic cascade. nih.gov The investigation into its effects on specific initiator caspases revealed that it inhibited the proteolysis of caspase-2 but not caspase-8. nih.gov This finding suggests that its protective effects may be mediated by interfering with the activation of initiator caspases upstream of mitochondrial events, thereby delaying the progression of apoptosis following an ischemic or traumatic insult. nih.gov

Table 1: Summary of Neuroprotection Research Findings

Model System Key Findings Mechanistic Insights References
Rat Model of Traumatic Brain Injury (TBI) Reduces acute cell death and tissue damage at 24h; Delays, but does not prevent, final cell death. Inhibits caspase-3-like activity; Attenuates mitochondrial release of cytochrome c; Inhibits proteolysis of caspase-2. nih.gov
Rat Model of Neonatal Hypoxia-Ischemia Showed neuroprotective effects. Acts as a pan-caspase inhibitor. nih.gov
Rat Model of Myocardial Ischemia Cardioprotective only when administered before the onset of ischemia. Functions as a non-selective, irreversible caspase inhibitor. nih.gov
Neonatal Rat Spinal Cord Injury Enhanced survival of spinal motoneurons. Caspase inhibition. nih.gov

Cancer Biology Research

In cancer research, this compound is primarily used as a tool to dissect the complex signaling pathways of apoptosis, or programmed cell death, which is often dysregulated in cancer.

As a broad-spectrum caspase inhibitor, this compound is instrumental in studying apoptosis. caltagmedsystems.co.ukmedchemexpress.com It has been shown to prevent both spontaneous and Fas-induced apoptosis in polymorphonuclear leukocytes. medchemexpress.com In studies using WEHI 231 B-lymphoma cells, the compound was found to completely block apoptosis induced by Transforming Growth Factor-beta (TGF-β), thereby maintaining cellular viability. nih.gov This research also suggested that it could discriminate between at least two different apoptotic pathways triggered by TGF-β. nih.gov Furthermore, it has been demonstrated to inhibit apoptosis stimulated by Tumor Necrosis Factor-alpha (TNFα) in neutrophils. nih.gov

The activity of this compound is often compared with other caspase inhibitors to understand the nuances of apoptotic pathways. One of the most well-known pan-caspase inhibitors is Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone). nih.govbpsbioscience.com Z-VAD-FMK has been shown to inhibit apoptosis by preventing the processing of the executioner caspase, caspase-3, and is effective against a wide array of apoptotic stimuli, including etoposide (B1684455) and staurosporine. nih.govbpsbioscience.com

A comparative study in a rat model of myocardial infarction highlighted functional differences between these inhibitors in vivo. nih.gov While both compounds are pan-caspase inhibitors, Z-VAD-FMK was found to be cardioprotective when administered either before or after the onset of ischemia. nih.gov In contrast, this compound was only effective when given prior to the ischemic event. nih.gov This suggests potential differences in their pharmacokinetics, cell permeability, or specific interactions with cellular components under different physiological conditions. Another class of inhibitors includes more specific agents like Ac-DEVD-CHO, a caspase-3 inhibitor, which allows for the investigation of pathways dependent on specific caspases. nih.gov

Infectious Disease Research

Effects on Virus Proliferation in Cellular Models

The study of apoptosis in the context of a viral infection is critical to understanding the complex relationship between a virus and its host cell. Caspase inhibitors, including this compound, have been employed to probe whether the induction of apoptosis is a host defense mechanism to limit viral spread or a process exploited by the virus for its own replication and dissemination. sigmaaldrich.comsigmaaldrich.com

Research using the broad-spectrum caspase inhibitor Z-VAD(OMe)-FMK on cells infected with viral hemorrhagic septicemia virus (VHSV) demonstrated that inhibiting apoptosis could lead to higher viral yields. nih.gov The inhibitor effectively delayed the death of the host cells, which in turn extended the time available for the virus to replicate. nih.gov In these studies, the final viral titers in the supernatant of cells treated with the caspase inhibitor were significantly higher than in untreated infected cells. nih.gov

Conversely, in a mouse model of pneumovirus infection, treatment with the pan-caspase inhibitor zVAD did not result in a change in viral titers, indicating that in some viral infection scenarios, blocking caspases does not significantly impact viral load. nih.gov Further complexity is observed in studies with the Sendai virus, where the induction of apoptosis appears to involve both caspase-dependent and caspase-independent mechanisms, as the pan-caspase inhibitor z-VAD-fmk only partially reduced the virus-induced cytopathic effects. researchgate.net This highlights that the effect of caspase inhibition on viral proliferation is highly dependent on the specific virus and host cell type being studied.

Table 1: Effects of Caspase Inhibitors on Virus Proliferation in Cellular Models
Caspase InhibitorVirus ModelKey FindingReference
Z-VAD(OMe)-FMKViral Hemorrhagic Septicemia Virus (VHSV)Inhibition of apoptosis extended host cell survival, leading to significantly higher final viral titers. nih.gov
zVADPneumovirus (in mice)Did not affect viral titers in the lungs. nih.gov
z-VAD-fmkSendai Virus (SeV)Partially reduced cytopathic effects, suggesting both caspase-dependent and -independent apoptotic pathways. researchgate.net

Impact on Cell Death in Parasitic Infections

This compound has been utilized as a research tool to explore the role of host cell death in parasitic infections. sigmaaldrich.comsigmaaldrich.com The manipulation of host cell death pathways is a common strategy for many parasites to establish infection and survive within the host.

For instance, the protozoan parasite Entamoeba histolytica, known for causing tissue lysis, induces host cell death that contributes to disease pathogenesis. nih.gov In a murine model of this infection, treatment with the pan-caspase inhibitor zVAD-fmk led to a remarkable 70% reduction in the size of liver abscesses compared to the control group. nih.gov

In infections with the intracellular parasite Trypanosoma cruzi, the impact of caspase inhibition is also significant. Treatment with the caspase inhibitor zVAD was found to decrease the number of parasites. nih.gov This effect was achieved by preventing host T-cell apoptosis and promoting a more effective pro-inflammatory immune response, characterized by an increase in IL-12-secreting macrophages and memory/effector CD8 T cells in the infected tissue. nih.gov Conversely, some parasites, such as Toxoplasma gondii, have evolved mechanisms to actively inhibit host cell caspase activity, thereby preventing apoptosis to protect their intracellular niche and facilitate their replication. researchgate.net

Table 2: Impact of Caspase Inhibition in Parasitic Disease Models
Caspase InhibitorParasite ModelEffectReference
zVAD-fmkEntamoeba histolytica (in mice)Reduced the size of liver abscesses by 70%. nih.gov
zVAD-fmkTrypanosoma cruzi (in mice)Decreased parasitemia and increased pro-inflammatory immune response. nih.gov
N/A (Parasite-mediated)Toxoplasma gondiiThe parasite itself inhibits host cell caspase activity to prevent apoptosis and promote its own survival. researchgate.net

Stem Cell and Regenerative Medicine Applications

The survival of transplanted cells is a major hurdle in regenerative medicine. Caspase inhibitors are being investigated as a means to improve the viability and integration of stem cell-derived cells following transplantation by preventing the apoptotic cell death induced by the stress of the procedure.

Use in Transplantation Medium for Human Embryonic Stem Cell-Derived Cells

This compound has been specifically documented as a component of transplantation media for cells derived from human embryonic stem cells (hESCs). sigmaaldrich.comsigmaaldrich.com A notable application is its use in the medium for transplanting hESC-derived medial ganglionic eminence (MGE) cells into the hippocampus of mice. sigmaaldrich.comsigmaaldrich.com The rationale for its inclusion is to inhibit the activation of apoptotic pathways in the donor cells during the critical period of transplantation, a time of significant cellular stress that can lead to poor cell survival. The broader principle of using caspase inhibitors to enhance cell viability in transplantation is supported by other studies, such as the use of Z-VAD-FMK to protect human ovarian granulosa cells, which are essential for oocyte survival, in models of ovarian tissue transplantation. nih.gov

Role in Cell Survival and Integration in Transplantation Models

The therapeutic potential of cell transplantation is often limited by massive cell death shortly after grafting. Ischemia-reperfusion injury, which occurs when blood supply is restored to tissue after a period of ischemia, is a major trigger of apoptosis in transplantation settings. nih.gov

Research has shown that inhibiting caspases can significantly improve the outcome of transplantation. In a mouse model of kidney transplantation, treatment of donor kidneys with a caspase inhibitor during cold storage led to decreased apoptosis of tubular cells and significantly improved renal function post-transplant. nih.gov Similarly, studies in liver transplantation models have shown that broad-spectrum caspase inhibitors can reduce apoptosis and injury caused by cold ischemia and reperfusion. nih.gov

Table 3: Effects of Caspase Inhibition on Cell Survival in Transplantation Models
Caspase InhibitorTransplantation ModelKey FindingReference
Boc-Asp(OMe)-FMKhESC-derived MGE cells into mouse hippocampusUsed as a component of the transplantation medium to support cell survival. sigmaaldrich.comsigmaaldrich.com
Boc-Asp(OMe)-FMKSpinal motoneurons (neonatal rat)Enhanced neuronal survival after injury. nih.gov
Q-VD-OPhKidney transplantation (mouse)Reduced tubular cell apoptosis and improved renal function. nih.gov
Ac-YVAD-cmk (Caspase-1 inhibitor)Neural stem cell transplantation into the gut (mouse)Reduced apoptosis, increased proliferation, and enhanced cell survival. nih.gov
IDN-6556Liver transplantationReduced cold ischemia/reperfusion-induced apoptosis and injury. nih.gov

Inflammation and Immune Response Studies

Caspases play a dual role in cellular processes, being key executors of apoptosis and critical mediators of inflammation. nih.govsigmaaldrich.com Inflammatory caspases, such as caspase-1, are essential for the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). patsnap.com These caspases function within multi-protein complexes called inflammasomes, and their activation can also lead to a pro-inflammatory form of cell death known as pyroptosis. nih.govpatsnap.com

As a broad-range caspase inhibitor, this compound is a valuable tool for dissecting these inflammatory pathways. medchemexpress.commedchemexpress.com Studies have shown it can inhibit Fas-mediated phagocytosis and oxidative rupture in neutrophils. medchemexpress.com

The effect of caspase inhibition on inflammation can be complex and highly context-dependent. In a mouse model of airway inflammation induced by cigarette smoke, the pan-caspase inhibitor Z-VAD was shown to be protective, improving airway inflammation and emphysema lesions while reducing the levels of pro-inflammatory cytokines IL-1β and IL-8 in serum. nih.govresearchgate.net Similarly, in a model of endotoxic shock, the inhibitor z-VAD-FMK was found to be protective by inducing a switch from apoptosis to necroptosis in macrophages and promoting the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs). frontiersin.org

However, caspase inhibition does not always result in reduced inflammation. In a study of pneumovirus infection in mice, the caspase inhibitor zVAD led to an increase in lung inflammation. nih.gov This paradoxical effect was attributed to the inhibition of neutrophil apoptosis, which resulted in an accumulation of neutrophils in the lungs and higher concentrations of proinflammatory cytokines. nih.gov This finding underscores the intricate role caspases play in regulating the lifespan of immune cells and the resolution of inflammation.

Table 4: Diverse Effects of Caspase Inhibitors in Inflammation Studies
Caspase InhibitorModelEffect on InflammationReference
Z-VADCigarette smoke-induced airway inflammation (mouse)Reduced inflammatory cell infiltration; decreased serum IL-1β and IL-8. nih.govresearchgate.net
z-VAD-FMKEndotoxic shock (mouse)Alleviated endotoxic shock by inducing macrophage necroptosis and promoting MDSCs. frontiersin.org
zVADPneumovirus infection (mouse)Increased neutrophil counts and proinflammatory cytokines in the lungs, enhancing inflammation. nih.gov
Boc-Asp(OMe)-FMKNeutrophils (in vitro)Inhibited Fas-mediated phagocytosis and oxidative rupture. medchemexpress.com

Methodological Considerations and Research Paradigms

Experimental Design for In Vitro Studies

Successful in vitro studies using Boc-Asp(OMe)-FMK hinge on careful experimental design, particularly concerning its activation and preparation.

Boc-Asp(OMe)-FMK is designed as a cell-permeable pro-inhibitor. adipogen.comcaltagmedsystems.co.ukbiomol.com Its structure includes a methyl ester group that enhances its ability to cross cell membranes. adipogen.comcaltagmedsystems.co.ukbiomol.com For the compound to become an active inhibitor, this methyl ester group must be cleaved. adipogen.comcaltagmedsystems.co.ukbiomol.com In cell-based assays, intracellular esterases—enzymes present in the cytoplasm—perform this crucial step, converting the compound into its active, carboxylate form. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.com

This activation mechanism implies that in cell-free systems, such as those using purified enzymes, the direct application of Boc-Asp(OMe)-FMK may not be effective due to the absence of these necessary esterases. In such contexts, the pre-activated form of the inhibitor would be required for reliable results.

The integrity of experimental outcomes relies heavily on the correct preparation of Boc-Asp(OMe)-FMK solutions. The compound is a white to off-white powder and is soluble in several organic solvents. adipogen.combiomol.com

For experimental use, it is common to prepare a concentrated stock solution, which is then diluted to the final concentration in the culture medium. adipogen.comcaltagmedsystems.co.uk Dimethyl sulfoxide (B87167) (DMSO) is a frequently recommended solvent for creating these stock solutions. adipogen.comcaltagmedsystems.co.uk It is crucial to ensure that the final concentration of the solvent in the experimental setup is minimal (typically less than 0.1%), as solvents like DMSO can have physiological effects on cells that might interfere with the experimental results. adipogen.comcaltagmedsystems.co.uk To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution and store it appropriately. medchemexpress.com

Table 1: Solubility and Stock Solution Recommendations

Parameter Details References
Appearance White to off-white powder adipogen.combiomol.com
Solvents DMSO (30 mg/ml), DMF (30 mg/ml), Ethanol (5 mg/ml) adipogen.combiomol.comcaymanchem.com
Stock Solution A 20 mM stock solution in DMSO is commonly suggested. adipogen.comcaltagmedsystems.co.uk
Working Conc. Add 1µl of a 20mM stock to 1ml of medium for a 20µM final concentration. adipogen.comcaltagmedsystems.co.uk
Storage Stable for at least 3 years at -20°C. Stock solutions at -80°C for 6 months. adipogen.comcaltagmedsystems.co.ukmedchemexpress.com

In Vivo Application Strategies

Boc-Asp(OMe)-FMK is also utilized in in vivo studies, where it has demonstrated effects such as blocking hepatocyte apoptosis and providing neuroprotection. adipogen.comcaltagmedsystems.co.ukbiomol.com A key consideration for in vivo applications is the inhibitor's stability and clearance rate. The compound can be inactivated through reactions with cysteine proteases in the body. adipogen.comcaltagmedsystems.co.uk Consequently, for experiments that extend over longer periods (e.g., 12 to 48 hours), it may be necessary to administer the inhibitor repeatedly to maintain an effective concentration. adipogen.comcaltagmedsystems.co.uk

Limitations and Advantages as a Research Probe

As a research tool, Boc-Asp(OMe)-FMK possesses a distinct set of advantages and limitations that researchers must consider.

Table 2: Advantages and Limitations of Boc-Asp(OMe)-FMK

Aspect Description References
Advantages
Cell Permeability The methyl ester group facilitates efficient uptake by cells. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.comaatbio.commpbio.com
Broad-Spectrum It is an irreversible, broad-spectrum caspase inhibitor. adipogen.comcaltagmedsystems.co.ukbiomol.com
In Vivo Utility Has been shown to be effective in blocking apoptosis in animal models. adipogen.comcaltagmedsystems.co.ukbiomol.com
Neuroprotective Exhibits neuroprotective properties in research settings. adipogen.comcaltagmedsystems.co.ukbiomol.com
Limitations
Off-Target Effects It is known to inhibit non-caspase cysteine proteases, such as cathepsins H and L. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.com
Esterase Dependence Its activation is dependent on the presence of cellular esterases. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.com
Inactivation Can be inactivated by reaction with cysteine proteases in vivo. adipogen.comcaltagmedsystems.co.uk

The primary advantage of Boc-Asp(OMe)-FMK is its cell permeability, which allows it to be used effectively in live-cell assays and in vivo models. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.comaatbio.commpbio.com Its broad-spectrum nature makes it a useful tool for investigating general apoptotic processes mediated by caspases. adipogen.comcaltagmedsystems.co.ukbiomol.com However, its significant limitation is the lack of specificity; by inhibiting other cysteine proteases like cathepsins, it can produce effects that are not solely due to caspase inhibition, potentially complicating data interpretation. adipogen.comcaltagmedsystems.co.ukbiomol.comcaymanchem.com

Comparative Studies with Other Caspase Inhibitors (e.g., Z-VAD-FMK, Z-LEHD-FMK)

The efficacy and specificity of Boc-Asp(OMe)-FMK can be better understood when compared to other widely used caspase inhibitors.

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is another cell-permeable, irreversible pan-caspase inhibitor. dsmc.or.krbpsbioscience.com Studies have revealed differential effects between Boc-Asp(OMe)-FMK and Z-VAD-FMK. For instance, in one study on p815 mastocytoma cells, Boc-Asp(OMe)-FMK was effective at preventing genistein-induced apoptosis, whereas Z-VAD-FMK was not. dsmc.or.kr This suggests that the choice of inhibitor can be critical and may depend on the specific cell type and apoptotic stimulus being investigated. dsmc.or.kr While both are broad-spectrum inhibitors, their inhibitory profiles against individual caspases and other proteases can differ, leading to varied biological outcomes. dsmc.or.kr For example, Z-VAD-FMK was found to be somewhat more effective than Boc-Asp(OMe)-FMK in protecting activated T lymphocytes from anti-Fas-mediated apoptosis. researchgate.net

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp(OMe)-fluoromethylketone) is a more specific inhibitor, primarily targeting caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. In studies comparing the effects of broad-spectrum inhibitors with more specific ones, Z-LEHD-FMK helps to dissect the involvement of the caspase-9-mediated pathway. researchgate.net While Boc-Asp(OMe)-FMK would inhibit a wide range of caspases, the use of Z-LEHD-FMK allows researchers to probe the specific role of caspase-9 activation. Comparing the results from a broad-spectrum inhibitor like Boc-Asp(OMe)-FMK with a more selective inhibitor like Z-LEHD-FMK can help to elucidate the specific caspase pathways involved in a particular apoptotic process. researchgate.net

Structure Activity Relationships and Compound Analogs

Analysis of the Boc Protecting Group Influence

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.org In the context of peptidyl fluoromethyl ketones (PFMKs), the Boc group at the N-terminus of the amino acid-based inhibitor plays a significant role.

The primary functions and influences of the Boc group are:

Stability : The Boc group is known for its stability under a wide range of conditions, particularly towards most nucleophiles and bases. This allows for specific chemical manipulations elsewhere in the molecule without unintended reactions at the N-terminus. organic-chemistry.org

Steric Hindrance : The bulky nature of the Boc group can influence the binding affinity and selectivity of the inhibitor for its target enzyme. It occupies space in the enzyme's binding pocket, potentially leading to more specific interactions or, conversely, preventing binding to certain proteases.

Synthetic Handle : The Boc group is integral to the solid-phase peptide synthesis (SPPS) often used to create peptide-based inhibitors. It allows for the controlled, stepwise addition of amino acids to build the desired peptide sequence. acs.org

The Boc group is typically cleaved under anhydrous acidic conditions, a process that is generally not expected to occur within the physiological context of a cell, ensuring the inhibitor remains in its protected, active form. organic-chemistry.org

Role of the Aspartate (OMe) Moiety in Cellular Uptake and Activation

A critical feature of Boc-Asp(OMe)-fluoromethyl ketone is the methyl esterification of the aspartic acid side chain, denoted as (OMe). This modification is a key determinant of the compound's utility in cellular and in vivo studies. caymanchem.comadipogen.com

The aspartate methyl ester acts as a prodrug element. Here's a breakdown of its role:

Intracellular Activation : Once inside the cell, the methyl ester is cleaved by ubiquitous intracellular esterases. caymanchem.comadipogen.com This enzymatic action removes the methyl group, regenerating the free carboxylate.

Enzyme Recognition : The unmasked aspartate residue is crucial for the inhibitor's function. Caspases, the primary targets of this inhibitor class, are cysteine-aspartic proteases, meaning they specifically recognize and cleave their substrates after an aspartic acid residue. aatbio.com The free carboxylate on the P1 aspartate residue forms critical interactions within the S1 pocket of the caspase active site, which is essential for potent inhibition.

This two-step mechanism ensures that the active, charged form of the inhibitor is generated at its site of action within the cell, overcoming the initial barrier of the cell membrane. caymanchem.comadipogen.com

Comparative Analysis with Non-Methylated Analogs (e.g., Boc-Asp-fluoromethyl ketone)

The comparison between Boc-Asp(OMe)-FMK and its non-methylated counterpart, Boc-Asp-FMK, highlights the ingenuity of the methyl ester strategy.

FeatureBoc-Asp(OMe)-FMKBoc-Asp-FMK (Non-Methylated)
Structure Aspartate side chain is a methyl ester (-COOCH₃)Aspartate side chain is a free carboxylic acid (-COOH)
Cell Permeability High, due to increased lipophilicity and neutral side chain caymanchem.comadipogen.comLow, due to the negatively charged carboxylate at physiological pH
Form of Action Acts as a pro-inhibitor; requires intracellular esterase activity to become the active inhibitor adipogen.comIs in the active form externally, but has difficulty reaching intracellular targets
Utility in Cell-Based Assays Widely used and effective for in vitro and in vivo studies adipogen.comnih.govLimited utility in studying intracellular processes due to poor cell uptake
Mechanism Facilitated uptake followed by intracellular activation caymanchem.comadipogen.comDirect interaction with extracellular or purified enzymes

This table provides an interactive comparison of the methylated and non-methylated analogs.

In essence, while both compounds possess the necessary pharmacophore to inhibit caspases (the Asp-FMK core), the non-methylated version is largely ineffective in a cellular context because it cannot efficiently reach its intracellular targets. The methylation is a chemical modification that temporarily masks the charge of the aspartate side chain, rendering the molecule "cell-permeable" and thus biologically useful for studying intracellular apoptosis. caymanchem.comadipogen.com

Future Directions and Research Opportunities

Elucidation of Broader Protease Inhibition Profiles Beyond Caspases

While primarily known as a pan-caspase inhibitor, emerging evidence suggests that Boc-Asp(OMe)-FMK interacts with other proteases. dsmc.or.kradipogen.com Future research should systematically profile its inhibitory activity against a wide range of protease families. It is known to inhibit non-caspase cysteine proteases, including cathepsins H and L. dsmc.or.kradipogen.com A comprehensive understanding of its specificity is crucial for interpreting experimental results accurately and for identifying potential new therapeutic applications.

Comparative studies with other broad-spectrum caspase inhibitors, such as Z-VAD-FMK, have revealed differential effects, suggesting that their inhibition profiles are not identical. For instance, in p815 mastocytoma cells, Boc-D-FMK, unlike Z-VAD-FMK, was able to prevent genistein-induced apoptosis, an effect attributed to its preferential inhibition of the 14-3-3/Bad pathway. dsmc.or.kr Specifically, Boc-D-FMK demonstrated a greater ability to inhibit caspase-6 activity compared to Z-VAD-FMK. dsmc.or.kr Such findings highlight the need for detailed head-to-head comparisons to delineate the unique inhibitory spectrum of each compound.

Table 1: Comparative Effects of Boc-Asp(OMe)-FMK and Z-VAD-FMK

FeatureBoc-Asp(OMe)-fluoromethyl ketoneZ-VAD-fluoromethyl ketoneReference(s)
Primary Target Pan-caspase inhibitorPan-caspase inhibitor mpbio.com
Effect on Genistein-Induced Apoptosis in p815 cells Prevents apoptosisDoes not prevent apoptosis dsmc.or.kr
Inhibition of 14-3-3/Bad Pathway Preferential inhibitorLess effective inhibitor dsmc.or.kr
Inhibition of Caspase-6 More potent inhibitorLess potent inhibitor dsmc.or.kr
Induction of Necroptosis in L929 cells Induces necroptosisInduces necroptosis nih.gov

Advanced Applications in High-Throughput Screening and Drug Discovery

Boc-Asp(OMe)-FMK is a component of various commercially available screening libraries, indicating its utility in identifying novel protease inhibitors. mpbio.comaatbio.com However, its full potential in high-throughput screening (HTS) for drug discovery remains to be explored. Future applications could involve its use as a reference compound or a tool to validate new HTS assays for proteases.

The development of advanced screening platforms, such as those for allosteric kinase inhibitors, provides a blueprint for how Boc-Asp(OMe)-FMK could be used to discover new classes of protease inhibitors. wiley.com These platforms could be adapted to screen for compounds that modulate protease activity in a non-competitive manner, potentially offering greater specificity and reduced off-target effects. While general HTS methods for kinase inhibitors are well-established, specific HTS campaigns incorporating Boc-Asp(OMe)-FMK would be a novel area of investigation. nih.govnih.govpromega.com

Integration into Multi-Omics Research for Systems-Level Understanding

To date, there is a notable lack of research integrating Boc-Asp(OMe)-FMK into multi-omics studies. This represents a significant missed opportunity to understand the systems-level effects of broad caspase inhibition. Future studies should employ proteomics, transcriptomics, and metabolomics to comprehensively map the cellular pathways affected by this inhibitor.

Such an approach would provide an unbiased view of its on- and off-target effects, potentially revealing novel biological roles and mechanisms of action. For example, understanding the global changes in protein expression and post-translational modifications following treatment with Boc-Asp(OMe)-FMK could uncover previously unknown substrates of the proteases it inhibits. This would be invaluable for a more complete understanding of its biological impact.

Development of Targeted Delivery Systems

The cell-permeable nature of Boc-Asp(OMe)-FMK allows for its widespread use in cell culture and in vivo studies. adipogen.commpbio.comcaltagmedsystems.co.uk However, its broad activity can lead to off-target effects. The development of targeted delivery systems would enable the specific delivery of the inhibitor to particular tissues or cell types, thereby increasing its efficacy and reducing potential side effects.

Lipid nanoparticles (LNPs) have emerged as a versatile platform for the delivery of various therapeutic agents, including nucleic acids. nih.gov Formulating Boc-Asp(OMe)-FMK into LNPs or other targeted nanocarriers could enhance its therapeutic index. This would be particularly beneficial for applications where localized protease inhibition is desired, such as in specific inflammatory conditions or localized apoptosis-related disorders.

Unraveling Novel Biological Roles and Off-Target Effects

Recent studies have begun to uncover unexpected biological activities of Boc-Asp(OMe)-FMK, highlighting the importance of further investigating its off-target effects. For instance, both Boc-D-FMK and Z-VAD-FMK have been shown to induce necroptosis in L929 cells, a form of programmed necrosis, an effect that is independent of their caspase-inhibitory function. nih.gov This finding suggests that these inhibitors can modulate distinct cell death pathways.

Furthermore, Z-VAD-FMK has been identified as an inhibitor of peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation. nih.govnih.govopen.ac.uk This off-target inhibition leads to the induction of autophagy. nih.govnih.govopen.ac.uk It is crucial to investigate whether Boc-Asp(OMe)-FMK shares this off-target activity to correctly interpret experimental data and to explore potential new applications related to autophagy modulation.

The observation that Boc-Asp(OMe)-FMK can suppress the phosphorylation of IκBα and inhibit TNF-induced expression of ICAM-1 and VCAM-1 also points towards its involvement in inflammatory signaling pathways beyond direct caspase inhibition. adipogen.comcaltagmedsystems.co.uk A thorough investigation of these novel roles and off-target effects will provide a more complete picture of the compound's biological activities and may open up new avenues for therapeutic intervention.

Q & A

Q. What is the mechanistic role of Boc-Asp(OMe)-fluoromethyl ketone in caspase inhibition?

this compound is an irreversible, cell-permeable pan-caspase inhibitor that binds covalently to the catalytic cysteine residue in caspases via its fluoromethyl ketone (FMK) group. This inhibits caspase activity by blocking substrate access to the active site. Its specificity for aspartic acid in the P1 position aligns with caspase substrate recognition, making it effective in apoptosis studies . Methodologically, validate its activity using caspase activity assays (e.g., fluorogenic substrates) and confirm inhibition via immunoblotting for caspase cleavage products.

Q. How does this compound compare to other caspase inhibitors (e.g., Z-VAD-FMK) in experimental settings?

Unlike Z-VAD-FMK, which inhibits a broader range of caspases, this compound exhibits distinct selectivity. For example, it inhibits Fas-mediated phagocytosis and oxidative burst suppression but does not affect IL-8 chemotactic activity, suggesting differential targeting of caspase-dependent pathways . When designing experiments, use parallel assays (e.g., Annexin V staining vs. chemotaxis assays) to distinguish caspase-specific effects.

Q. What are the solubility and stability considerations for this compound in cell culture?

The compound is soluble in DMSO (up to 20 mM) and stable at -20°C. For cell-based assays, dissolve in DMSO and dilute in culture media to a final DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-treat cells for 1–2 hours before apoptosis induction to ensure adequate caspase inhibition .

Advanced Research Questions

Q. How can conflicting data on this compound efficacy in different cell lines be resolved?

Discrepancies in efficacy (e.g., variable inhibition of caspase-dependent DNA fragmentation in MCF-7 vs. MDA-MB-231 cells) may arise from differences in caspase isoform expression or off-target effects . To address this:

  • Perform caspase profiling (e.g., caspase-3/7/8 activity assays).
  • Use genetic knockdown (siRNA) to confirm caspase dependency.
  • Include complementary inhibitors (e.g., Z-DEVD-FMK for caspase-3) as controls .

Q. What experimental strategies validate the in vivo use of this compound?

In vivo applications require optimizing delivery methods and dosage. For example, intrathecal injection at 20 µM effectively blocks caspase-3 in spinal cord injury models . Key considerations:

  • Monitor compound stability in physiological buffers.
  • Use fluorescently labeled analogs (e.g., Biotin-VAD-FMK) for tissue distribution analysis.
  • Pair with caspase activation biomarkers (e.g., cleaved PARP in serum) .

Q. How does this compound interact with non-apoptotic caspase functions (e.g., inflammation)?

While primarily an apoptosis inhibitor, caspases also regulate inflammatory pathways. This compound does not inhibit IL-8 chemotaxis, suggesting it spares caspase-independent inflammatory signaling . To study this:

  • Combine with cytokine array profiling to assess off-target immune effects.
  • Use models of sterile inflammation (e.g., LPS-treated macrophages) to dissect caspase roles .

Methodological Best Practices

Q. What controls are essential when using this compound in apoptosis studies?

  • Positive controls: Staurosporine or TNF-α to induce apoptosis.
  • Negative controls: DMSO vehicle and caspase-deficient cell lines (e.g., caspase-3 KO).
  • Validation: Confirm inhibition via flow cytometry (Annexin V/PI) and caspase-3 cleavage assays .

Q. How to address potential off-target effects in caspase inhibition assays?

  • Perform dose-response curves (typical range: 10–50 µM) to identify saturating concentrations .
  • Use orthogonal methods (e.g., CRISPR-mediated caspase knockout) to confirm specificity.
  • Screen for cross-reactivity with non-caspase proteases (e.g., cathepsins) using activity-based probes .

Data Interpretation and Troubleshooting

Q. Why might this compound fail to inhibit apoptosis in certain models?

Failure could indicate caspase-independent apoptosis (e.g., AIF-mediated pathways) or poor cell permeability. Mitigation steps:

  • Test cell permeability using fluorescent FMK derivatives.
  • Combine with inhibitors of alternative death pathways (e.g., necroptosis inhibitors) .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

Differences may stem from pharmacokinetic factors (e.g., rapid clearance) or tissue-specific caspase expression. Solutions:

  • Optimize dosing schedules based on compound half-life.
  • Use tissue-specific caspase reporters (e.g., Caspase-3-GFP transgenic models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.